3-({[3,3'-Bithiophene]-5-yl}methyl)-1-[2-(4-methoxyphenyl)ethyl]urea
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Overview
Description
3-({[3,3’-Bithiophene]-5-yl}methyl)-1-[2-(4-methoxyphenyl)ethyl]urea is a complex organic compound that features a bithiophene moiety and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[3,3’-Bithiophene]-5-yl}methyl)-1-[2-(4-methoxyphenyl)ethyl]urea typically involves the reaction of 3,3’-bithiophene-5-carboxaldehyde with 2-(4-methoxyphenyl)ethylamine in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming an imine intermediate, which is subsequently reduced to yield the desired urea derivative. Common reagents used in this synthesis include reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
3-({[3,3’-Bithiophene]-5-yl}methyl)-1-[2-(4-methoxyphenyl)ethyl]urea can undergo various chemical reactions, including:
Oxidation: The bithiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the methoxyphenyl ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
3-({[3,3’-Bithiophene]-5-yl}methyl)-1-[2-(4-methoxyphenyl)ethyl]urea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 3-({[3,3’-Bithiophene]-5-yl}methyl)-1-[2-(4-methoxyphenyl)ethyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The bithiophene moiety may facilitate binding to hydrophobic pockets, while the methoxyphenyl group can engage in π-π interactions or hydrogen bonding. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
3,3’-Bithiophene derivatives: Compounds with similar bithiophene structures but different substituents.
Methoxyphenyl derivatives: Compounds with the methoxyphenyl group but different core structures.
Uniqueness
3-({[3,3’-Bithiophene]-5-yl}methyl)-1-[2-(4-methoxyphenyl)ethyl]urea is unique due to the combination of the bithiophene and methoxyphenyl moieties, which confer distinct electronic and steric properties. This combination enhances its potential for specific applications in organic electronics and medicinal chemistry, distinguishing it from other similar compounds.
Properties
IUPAC Name |
1-[2-(4-methoxyphenyl)ethyl]-3-[(4-thiophen-3-ylthiophen-2-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S2/c1-23-17-4-2-14(3-5-17)6-8-20-19(22)21-11-18-10-16(13-25-18)15-7-9-24-12-15/h2-5,7,9-10,12-13H,6,8,11H2,1H3,(H2,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOKUJFFHOXKJHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NCC2=CC(=CS2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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